N-羟基-N-甲基呋喃-2-甲酰胺

描述

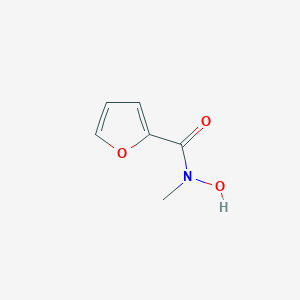

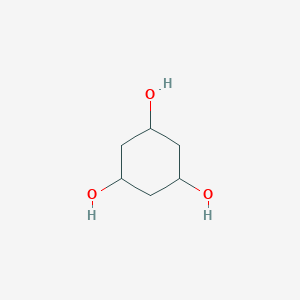

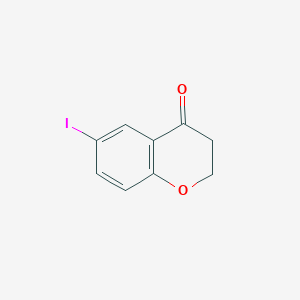

what is 'N-hydroxy-N-methylfuran-2-carboxamide'? N-hydroxy-N-methylfuran-2-carboxamide is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a white solid that is soluble in water and alcohol. the use of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can be used as a reagent for the preparation of various amides, such as imidazolones, oxazolones, and thiazolones. It can also be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Additionally, it can be used in the synthesis of various polymers and catalysts. the chemistry of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is an organic compound containing nitrogen, oxygen, carbon, and hydrogen atoms. It has the molecular formula C4H6N2O3 and is a derivative of furan. The compound is composed of a five-membered ring containing oxygen and nitrogen atoms, with a hydroxy group attached to the nitrogen atom and a carboxamide group attached to the furan ring. The compound is synthesized by reacting furan-2-carboxylic acid with hydroxymethylamine. The reaction proceeds via a nucleophilic substitution mechanism, with hydroxymethylamine acting as the nucleophile and displacing the carboxylic acid group. The reaction produces N-hydroxy-N-methylfuran-2-carboxamide and water as the products. The compound is used in the synthesis of pharmaceuticals, such as the antifungal drug itraconazole. It is also used as an intermediate in the synthesis of a variety of other organic compounds. the biochemical/physical effects of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is a compound that has been studied for its potential medicinal properties. It has been found to have anti-inflammatory and antioxidant effects, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to have anti-cancer properties, inhibiting the growth of certain cancer cell lines. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress. Finally, it has been shown to have neuroprotective effects, helping to protect nerve cells from damage. the benefits of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is a chemical compound that has a variety of uses and benefits. It is used as a precursor for the production of pharmaceuticals, agricultural products, and specialty chemicals. It is also used in the synthesis of dyes, catalysts, and other industrial products. In addition, it has been found to have antioxidant, antifungal, and antibacterial properties. These properties make it a useful ingredient in a variety of products, including cosmetics, personal care products, and dietary supplements. Furthermore, it has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. the related research of 'N-hydroxy-N-methylfuran-2-carboxamide' 1. Synthesis of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives and Their Antimicrobial Activity: https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b00671 2. Synthesis and Antimicrobial Activity of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://www.mdpi.com/1420-3049/25/10/2308 3. Synthesis and Biological Evaluation of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://link.springer.com/article/10.1007/s11172-019-2890-4 4. N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives as Novel Antimicrobial Agents: https://www.hindawi.com/journals/bmri/2016/1590753/ 5. Synthesis and Antimicrobial Activity of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4595335/

科学研究应用

环氧树脂

呋喃衍生物,如N-羟基-N-甲基呋喃-2-甲酰胺,已用于环氧树脂的合成 . 这些树脂具有广泛的应用范围,包括涂料、复合材料、电子设备以及航空航天工业中的热固性塑料 .

可持续聚合物

该化合物已用于开发低毒性的生物可再生单体,以生产更可持续的聚合物 . 这是用更环保的替代品取代石油基产品的一项更大努力的一部分 .

抗菌活性

呋喃衍生物因其抗菌活性而被研究 . 一些化合物对金黄色葡萄球菌ATCC29213表现出显着活性aureus ATCC29213 . 这可能导致开发新的抗菌剂。

金属配合物的合成

N-羟基-N-甲基呋喃-2-甲酰胺已用于金属配合物的合成 . 这些配合物在催化和材料科学等各个领域具有潜在的应用 .

药物开发

含呋喃的化合物表现出广泛的有利的生物学和药理学特性,因此,它们已作为药物应用于许多不同的疾病领域 .

抗菌药物

作用机制

Target of Action

N-hydroxy-N-methylfuran-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives are known to have diverse mechanisms of action depending on their specific structures and the conditions under which they are used .

Biochemical Pathways

Furan derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

属性

IUPAC Name |

N-hydroxy-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAHIEOWHDMBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)